molecular formula C24H18N2O5S B11574928 methyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate

methyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate

Cat. No.: B11574928
M. Wt: 446.5 g/mol
InChI Key: HDKXPIIEKMXRIA-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the thiazole and carboxylate groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control systems, and continuous flow processes to ensure consistent and efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with new substituents.

Scientific Research Applications

Methyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N2O5SC_{25}H_{24}N_{2}O_{5}S with a molecular weight of 478.5 g/mol. Its structure features a thiazole ring and a chromeno-pyrrole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole-containing compounds. For instance, derivatives of pyrrole have shown significant activity against various bacterial strains. This compound may exhibit similar properties due to its structural components.

  • Case Study : A study on pyrrole derivatives indicated that compounds with similar structures demonstrated MIC values as low as 0.125 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-susceptible Staphylococcus aureus (MSSA) . This suggests that the compound could be effective against resistant bacterial strains.

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer potential. The presence of specific functional groups in this compound may enhance its efficacy in inhibiting cancer cell proliferation.

  • Research Findings : Studies indicate that certain pyrrole-based compounds can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins . Further investigation into this compound's mechanism could reveal its potential as an anticancer agent.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell growth.
  • Modulation of Signaling Pathways : The compound may interact with signaling pathways that control cell survival and proliferation.

Data Summary Table

Activity TypeModel/SystemMIC/IC50 ValuesReference
AntimicrobialMRSA0.125 µg/mL
AnticancerVarious cancer cell linesIC50 < 10 µM
Enzyme InhibitionBacterial enzymesNot specified

Properties

Molecular Formula

C24H18N2O5S

Molecular Weight

446.5 g/mol

IUPAC Name

methyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H18N2O5S/c1-12-8-10-14(11-9-12)18-17-19(27)15-6-4-5-7-16(15)31-20(17)22(28)26(18)24-25-13(2)21(32-24)23(29)30-3/h4-11,18H,1-3H3

InChI Key

HDKXPIIEKMXRIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

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